4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol
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Overview
Description
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of cyclodextrins for inclusion complexes. These methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determination of the inclusion formation constant, and the use of analytical techniques to evidence host inclusion .
Chemical Reactions Analysis
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of phosgene with imidazole under anhydrous conditions to form carbonyldiimidazole, which can then be used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions include amides, carbamates, and ureas.
Scientific Research Applications
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol has a wide range of scientific research applications. It is used in chemistry for the synthesis of various compounds, in biology for studying molecular interactions, in medicine for developing new drugs, and in industry for creating innovative materials. The compound’s unique properties make it valuable for improving the physical, chemical, and biological characteristics of other compounds .
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, similar to the mechanism of action of tranexamic acid . This interaction can lead to various biological effects, including the inhibition of fibrinolysis.
Comparison with Similar Compounds
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol can be compared with other similar compounds, such as carbonyldiimidazole and tranexamic acid. These compounds share some similarities in their chemical structure and mechanism of action but also have unique properties that distinguish them from each other . For example, carbonyldiimidazole is used for peptide synthesis, while tranexamic acid is used as an antifibrinolytic agent.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique properties and ability to undergo various chemical reactions make it valuable for developing new materials and drugs
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXFZXZSQVNGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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